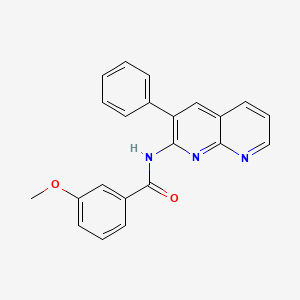

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-18-11-5-9-17(13-18)22(26)25-21-19(15-7-3-2-4-8-15)14-16-10-6-12-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKNJEDCEFAFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Structure Elucidation of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise structural confirmation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This in-depth technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of a specific derivative, 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide . We detail a logical and self-validating workflow, beginning with a proposed synthetic pathway and culminating in the synergistic application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal reasoning behind each experimental choice, thereby ensuring technical accuracy and scientific integrity.

Proposed Synthetic Pathway and Rationale

The unequivocal elucidation of a chemical structure begins with its synthesis. A logical retrosynthetic analysis of the target molecule suggests a two-component strategy: the formation of a key intermediate, 2-amino-3-phenyl-1,8-naphthyridine , followed by its acylation with 3-methoxybenzoyl chloride . This approach is chosen for its efficiency and reliance on well-established, high-yielding reactions.

Rationale for Synthetic Strategy

The core of the molecule is the 1,8-naphthyridine ring system. The Friedländer annulation is a classic and highly effective method for constructing such fused pyridine rings.[3][4] This reaction involves the condensation of an o-amino-aldehyde with a compound containing an α-methylene ketone, making it ideal for the synthesis of our key amine intermediate. The final step, an amide bond formation via acylation, is a robust and fundamental transformation in organic synthesis, readily achieved by reacting the synthesized amine with an appropriate acyl chloride.[5][6]

Caption: Proposed two-step synthesis of the target molecule.

Protocol 1: Synthesis of 2-Amino-3-phenyl-1,8-naphthyridine

This protocol is adapted from established Friedländer synthesis methodologies for 1,8-naphthyridine cores.[3][7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol (80 mL) under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add ethyl phenylacetate (1.1 eq.) dropwise. After 15 minutes of stirring at room temperature, add 2-aminonicotinaldehyde (1.0 eq.) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-10 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Upon completion, cool the reaction mixture to ambient temperature. Carefully neutralize with 2M hydrochloric acid (HCl), which will cause the product to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water followed by cold ethanol. Recrystallize the solid from an ethanol/water mixture to yield pure 2-amino-3-phenyl-1,8-naphthyridine as a solid. The CAS number for this intermediate is 5174-94-7.[8]

Protocol 2: Acylation to Yield the Final Product

This procedure utilizes a standard Schotten-Baumann-type reaction condition, which is highly effective for the N-acylation of aromatic amines.[5][9]

-

Reaction Setup: Dissolve the synthesized 2-amino-3-phenyl-1,8-naphthyridine (1.0 eq.) in anhydrous dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Add pyridine (1.5 eq.) as a base and catalyst.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 3-methoxybenzoyl chloride (1.1 eq.) in DCM (10 mL) dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting amine by TLC.

-

Work-up: Quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford the target compound, 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide .

The Structure Elucidation Workflow: A Multi-Pronged Approach

The confirmation of a molecular structure is never reliant on a single piece of evidence. Instead, it is a process of logical deduction, where data from multiple, orthogonal analytical techniques are integrated to build an undeniable case. The workflow described below is a self-validating system where each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The initial and most critical step in characterizing a new compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that validates the expected atomic composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms of the naphthyridine ring are readily protonated. Scan over a mass-to-charge (m/z) range of 100–600.

Expected Data and Interpretation

The primary goal is to find the protonated molecular ion peak, [M+H]⁺. This single data point provides immense confidence in the success of the synthesis.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₄H₁₉N₃O₂ | Derived from the sum of all atoms in the proposed structure. |

| Exact Mass (M) | 393.14773 u | The calculated monoisotopic mass of the neutral molecule. |

| Expected [M+H]⁺ | 394.15501 | The m/z value for the molecule plus a proton (H⁺). This is the key signal to be observed. |

The observation of an ion at m/z 394.1550 ± 5 ppm in the HRMS spectrum would provide strong evidence for the elemental composition C₂₄H₂₀N₃O₂⁺, thereby confirming that the target molecule has been formed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS confirms the mass, IR spectroscopy validates the presence of key functional groups that define the molecule's chemical class. For our target, the most crucial functionalities are the secondary amide and the aryl-alkyl ether. The presence or absence of characteristic absorption bands provides a rapid and reliable confirmation of the successful acylation step.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples that requires minimal preparation.[10]

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty crystal to subtract atmospheric interference.

-

Sample Analysis: Place a small amount of the purified solid product directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the FTIR spectrum over a range of 4000–400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum is analyzed for characteristic absorption bands.[10][11] The successful formation of the amide bond is confirmed by the appearance of strong N-H and C=O stretching vibrations.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3300 cm⁻¹ | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H bond. Its absence would indicate a failed reaction. |

| ~1670 cm⁻¹ | C=O Stretch (Amide I) | Amide Carbonyl | A strong, sharp peak indicating the formation of the amide carbonyl group. |

| ~1530 cm⁻¹ | N-H Bend (Amide II) | Amide N-H | A secondary confirmation of the amide linkage. |

| ~1250 cm⁻¹ & ~1040 cm⁻¹ | C-O Stretch | Aryl-alkyl ether | Asymmetric and symmetric stretches confirming the -O-CH₃ (methoxy) group. |

| 3100-3000 cm⁻¹ | C-H Stretch | Aromatic | Confirms the presence of the multiple aromatic rings. |

| 2950-2850 cm⁻¹ | C-H Stretch | Aliphatic (sp³) | A weaker signal corresponding to the methyl protons of the methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, quantity, and connectivity of every proton and carbon atom in the structure. By carefully analyzing ¹H, ¹³C, and 2D NMR spectra, we can piece together the molecular framework atom by atom, providing unequivocal proof of the structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[12]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

-

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum can be logically dissected into signals from the three main components of the molecule. The integration value for each signal should correspond to the number of protons it represents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 8.0 | Multiplet (m) | 4H | Naphthyridine Protons | Protons on the electron-deficient 1,8-naphthyridine ring are significantly deshielded and appear far downfield. |

| ~8.5 (broad) | Singlet (br s) | 1H | Amide N-H | The amide proton is typically a broad singlet. Its presence is a key indicator of the product. |

| ~7.8 - 7.2 | Multiplet (m) | 9H | Phenyl & Benzamide Protons | Protons on the C3-phenyl ring and the 3-methoxybenzoyl ring will appear in the standard aromatic region. |

| 3.85 | Singlet (s) | 3H | Methoxy (-OCH₃) | The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a characteristic sharp singlet. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The number of unique signals should match the number of non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | Amide Carbonyl (C=O) | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield. |

| 160 - 110 | Aromatic & Naphthyridine Carbons | A complex region containing signals for all sp² hybridized carbons of the aromatic rings. |

| ~56 | Methoxy Carbon (-OCH₃) | The sp³ hybridized carbon of the methoxy group appears in the aliphatic region, distinctly upfield from the aromatic signals. |

Conclusion: A Triad of Corroborating Evidence

The structure of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is unequivocally confirmed when the data from all three spectroscopic techniques are in full agreement.

-

HRMS establishes the correct elemental formula of C₂₄H₁₉N₃O₂.

-

IR Spectroscopy confirms the presence of the critical amide linkage (N-H and C=O) and the methoxy group (C-O).

-

NMR Spectroscopy provides the definitive map, confirming the number and environment of all protons and carbons, including the key signals for the amide proton and the methoxy group, and verifies the overall connectivity of the three structural components.

This systematic and multi-faceted approach ensures the highest level of scientific rigor and trustworthiness, providing a solid and verifiable foundation for any subsequent research or development activities involving this compound.

References

- The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (n.d.). Google AI Search.

- Chemical structures of the 1,8-naphthyridine derivatives. (n.d.). ResearchGate.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PMC.

- A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers. (n.d.). Benchchem.

- Spectroscopic Data Analysis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: A Technical Guide. (n.d.). Benchchem.

- Synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Detailed Protocol for Researchers. (n.d.). Benchchem.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed.

- discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.

- A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. (n.d.). Benchchem.

- 3-phenyl-1,8-naphthyridin-2-amine — Chemical Substance Information. (n.d.). NextSDS.

- Spectroscopic Analysis of N,N'-Methylenedistearamide: A Technical Guide. (n.d.). Benchchem.

- US4126628A - Acylation of amino acids. (n.d.). Google Patents.

- An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (2020, April 15). ijirset.

-

Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315. [Link]

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nextsds.com [nextsds.com]

- 9. ijirset.com [ijirset.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Physicochemical Properties and Synthesis of 3-Methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Executive Summary & Structural Rationale

The compound 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide represents a highly specialized, multi-functional chemical entity built upon the privileged 1,8-naphthyridine scaffold. Historically, 1,8-naphthyridine derivatives (e.g., nalidixic acid, enoxacin) have served as foundational pharmacophores in antibacterial drug discovery, primarily targeting DNA gyrase and topoisomerase IV[1].

However, modern structural modifications have expanded their utility. By introducing a bulky, lipophilic phenyl group at the C3 position and a hydrogen-bonding 3-methoxybenzamide moiety at the C2 position, this specific derivative is engineered to navigate complex biological environments. The structural design explicitly targets deep hydrophobic pockets while maintaining the necessary hydrogen bond donor/acceptor vectors required for target anchoring, making it a prime candidate for dual-action screening against bacterial efflux pumps (e.g., NorA/MepA) and kinase domains[2],[3].

Quantitative Physicochemical Profiling

Understanding the physicochemical properties of this molecule is critical for predicting its pharmacokinetic (PK) behavior and pharmacodynamic (PD) potential. The table below synthesizes the core quantitative data, explaining the pharmacological causality behind each metric.

| Parameter | Value | Pharmacological Implication |

| Molecular Formula | C₂₂H₁₇N₃O₂ | N/A |

| Molecular Weight | 355.39 g/mol | Falls well within the optimal range (<500 Da) for small-molecule drug design, ensuring favorable diffusion kinetics. |

| Calculated LogP | ~4.8 | High lipophilicity driven by the naphthyridine core and phenyl rings. This favors rapid membrane permeation and strong affinity for hydrophobic binding sites[2]. |

| TPSA | 64.1 Ų | Topological Polar Surface Area is well below the 140 Ų threshold, indicating excellent transcellular permeability and a high probability of crossing the blood-brain barrier (BBB)[4]. |

| Hydrogen Bond Donors | 1 | A single H-bond donor (amide NH) minimizes the desolvation energy penalty required for the molecule to transition from an aqueous environment into a lipophilic target pocket. |

| Hydrogen Bond Acceptors | 4 | The naphthyridine nitrogens, amide carbonyl, and methoxy oxygen provide versatile anchor points for interacting with target residues via dipole interactions[5]. |

| Rotatable Bonds | 5 | Strikes an optimal balance between the rigid planarity of the naphthyridine core and the conformational flexibility needed for induced-fit target binding. |

Mechanistic Pathway & Target Interactions

The efficacy of 1,8-naphthyridine derivatives relies on their ability to act synergistically within biological systems. The planar core intercalates or binds to enzymatic active sites, while the substituents dictate target specificity. Recent studies demonstrate that highly substituted 1,8-naphthyridines can act as potent efflux pump inhibitors, restoring the intracellular accumulation of co-administered antibiotics[3].

Pharmacological interaction pathway of the 1,8-naphthyridine derivative with bacterial targets.

Self-Validating Experimental Protocol: Synthesis

To ensure scientific integrity and reproducibility, the following synthetic workflow is designed as a self-validating system . Each phase includes built-in physicochemical checkpoints that confirm success without immediate reliance on complex chromatography.

Phase 1: Core Assembly via Friedlander Condensation

The construction of the 1,8-naphthyridine core utilizes a modified Friedlander condensation, chosen for its high atom economy and thermodynamic reliability[6].

-

Reagent Preparation: Combine 2-aminonicotinaldehyde (1.0 eq) and phenylacetonitrile (1.1 eq) in a reaction vessel.

-

Catalysis: Suspend the mixture in a green solvent system (H₂O/EtOH, 1:1) and add a catalytic amount of choline hydroxide (1 mol%) or piperidine (0.2 eq)[7].

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 8 hours.

-

Causality & Self-Validation: The base deprotonates the active methylene of phenylacetonitrile, initiating a nucleophilic attack on the aldehyde. This is followed by an intramolecular cyclodehydration. Self-Validating Checkpoint: The starting materials are soluble in the aqueous ethanol matrix, but the highly planar, hydrophobic 3-phenyl-1,8-naphthyridin-2-amine product is not. The spontaneous precipitation of a yellow crystalline solid directly from the reaction mixture serves as an immediate, visual confirmation of successful cyclization[6].

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Phase 2: Amide Coupling

Standard carbodiimide coupling (EDC/HOBt) is notoriously inefficient for 2-amino-1,8-naphthyridines because the adjacent endocyclic nitrogens severely withdraw electron density, rendering the exocyclic amine a poor nucleophile[5].

-

Activation: Dissolve the intermediate 3-phenyl-1,8-naphthyridin-2-amine (1.0 eq) in anhydrous pyridine. Pyridine acts simultaneously as the solvent, acid scavenger, and acyl transfer catalyst.

-

Acylation: Cool the solution to 0°C and dropwise add highly electrophilic 3-methoxybenzoyl chloride (1.5 eq).

-

Reaction: Gradually warm to 80°C and stir for 4–6 hours[8].

-

Causality & Self-Validation: The use of an acid chloride overcomes the high activation barrier of the deactivated amine. Self-Validating Checkpoint: The primary amine intermediate exhibits strong fluorescence under 365 nm UV light due to its donor-acceptor push-pull system. As the amine is converted to the amide, the conjugation shifts, resulting in a distinct visual quenching/blue-shift of the fluorescence in the reaction flask. Upon pouring the mixture into ice water, the final product precipitates as a white-to-off-white solid[9].

Analytical Characterization & Structural Dynamics

Following isolation, the compound must be subjected to rigorous structural validation:

-

NMR Spectroscopy: In ¹H NMR, the naphthyridine protons (specifically at the C4 and C7 positions) will appear highly deshielded (typically δ 8.0–9.0 ppm) due to the electron-withdrawing nature of the heteroaromatic rings.

-

X-Ray Crystallography & Polymorphism: N-arylbenzamides and 1,8-naphthyridine derivatives are highly prone to polymorphism. Single-crystal X-ray diffraction often reveals pseudo-mirror symmetry driven by complex intermolecular hydrogen-bonding networks (N—H⋯N and N—H⋯O) and π–π stacking interactions between the naphthyridine planes[5],[9]. Identifying the correct polymorph is critical, as it directly influences the compound's bulk density, melting point, and dissolution rate during formulation.

Sources

- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]

- 4. 1,8-Naphthyridine, decahydro-, trans- | C8H16N2 | CID 5251197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. journals.iucr.org [journals.iucr.org]

Biological Targets of 1,8-Naphthyridine Derivatives: A Comprehensive Mechanistic Guide

Executive Summary: The 1,8-Naphthyridine Privileged Scaffold

In medicinal chemistry, the 1,8-naphthyridine core—a bicyclic heterocycle consisting of two fused pyridine rings—is recognized as a "privileged scaffold"[1]. The strategic positioning of nitrogen atoms within the rings dictates a highly specific electronic distribution, planarity, and hydrogen-bonding capacity[2]. These physicochemical properties enable 1,8-naphthyridine derivatives to intercalate with nucleic acids and engage a diverse array of protein targets[1][2]. This technical guide explores the primary biological targets of 1,8-naphthyridines across antibacterial and oncological domains, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for drug development professionals.

Mechanistic Profiling of Antibacterial Targets

Topoisomerase IV and DNA Gyrase Inhibition

Historically rooted in the development of early antibacterial agents (e.g., nalidixic acid), 1,8-naphthyridine derivatives exert potent bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV[1]. By intercalating into the DNA-enzyme complex, these compounds stabilize double-strand breaks, preventing DNA supercoiling and replication[3].

Enoyl-ACP Reductases (FabI/FabK)

Combating multidrug-resistant (MDR) strains requires targeting novel biochemical pathways. 1,8-naphthyridinone derivatives have been identified as potent inhibitors of bacterial fatty acid biosynthesis (FASII)[4]. Specifically, they target the enoyl-ACP reductases FabI and FabK. Because mammalian fatty acid synthase (FASI) differs structurally from bacterial FASII, this target provides a high therapeutic index. Certain indole naphthyridinones exhibit low micromolar FabK inhibitory activity, extending their spectrum to Streptococcus pneumoniae and Enterococcus faecalis[4].

Dehydrosqualene Synthase (CrtM) in S. aureus

A novel antivirulence strategy involves inhibiting staphyloxanthin (STX), a golden pigment that protects Staphylococcus aureus from host reactive oxygen species. Dehydrosqualene synthase (CrtM) mediates the first step of STX biosynthesis[5]. Molecular docking and dynamics simulations reveal that naphthyridine derivatives bind to the CrtM active site with high affinity (docking scores up to -10.6 kcal/mol), neutralizing the pathogen's immune evasion mechanism without exerting direct selective pressure for resistance[5].

Efflux Pump Modulation (NorA/MepA)

Beyond direct inhibition, 1,8-naphthyridines act as potent resistance-breakers. Transmembrane efflux pumps, such as NorA and MepA, are primary drivers of fluoroquinolone resistance[3]. 1,8-naphthyridine derivatives act as competitive modulators of these pumps[3]. When co-administered at sub-inhibitory concentrations, they restore the intracellular accumulation of fluoroquinolones, significantly reducing the Minimum Inhibitory Concentration (MIC) against MDR Pseudomonas aeruginosa and S. aureus[3][6].

Oncology & Receptor Tyrosine Kinase (RTK) Modulation

Multi-Target Kinase Inhibition (c-Met, MEK1, Flt-3)

Receptor Tyrosine Kinases (RTKs) are critical drivers of tumor proliferation and metastasis[7]. Given the complex mutational landscape of cancer, multi-target inhibitors are highly sought after. Recent structural optimizations have yielded 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridine-3-carboxamide moiety[8]. These compounds act as multi-target Tyrosine Kinase Inhibitors (TKIs), showing nanomolar potency against c-Met, MEK1, and Flt-3[8]. By simultaneously blocking these parallel signaling cascades, 1,8-naphthyridines efficiently induce G1-phase cell cycle arrest and apoptosis[8].

Multi-target RTK inhibition by 1,8-naphthyridines inducing apoptosis.

Topoisomerase I/II Intercalation

In addition to kinase inhibition, N1-conjugated 1,8-naphthyridine derivatives function as Topoisomerase I and II poisons[2][7]. The planar geometry of the naphthyridine core allows it to slip between DNA base pairs, stabilizing the cleavable complex and converting essential DNA processing enzymes into lethal cellular toxins[2].

Quantitative Target Inhibition Profiles

To facilitate comparative analysis, the following table summarizes the quantitative binding and inhibitory metrics of optimized 1,8-naphthyridine derivatives against key biological targets:

| Biological Target | Disease Context | Average Potency (IC50 / MIC / Affinity) | Mechanism of Action |

| c-Met Kinase | Non-Small Cell Lung Cancer | 11.77 nM[8] | ATP-competitive inhibition at the kinase domain. |

| MEK1 Kinase | Solid Tumors | 10.71 nM[8] | Allosteric/ATP-competitive inhibition. |

| Flt-3 Kinase | Leukemia (AML) | 22.36 nM[8] | Blockade of auto-phosphorylation. |

| CrtM | S. aureus Virulence | -10.6 kcal/mol (Docking)[5] | Active site occupation preventing STX synthesis. |

| NorA/MepA | MDR Bacterial Infections | MIC modulation (≥4-fold reduction)[3] | Efflux pump competitive blockade. |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Broth Microdilution & Efflux Pump Synergism Assay

This protocol determines the intrinsic antibacterial activity of 1,8-naphthyridines and their ability to potentiate standard antibiotics via efflux pump inhibition[3].

-

Inoculum Preparation : Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton broth. Rationale: Ensures a consistent bacterial load, preventing false positives from under-inoculation.

-

Primary MIC Determination : Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well plate (range: 0.5 to 1024 µg/mL). Incubate at 37°C for 18-24 hours[1].

-

Synergism Setup : Select a sub-inhibitory concentration of the naphthyridine derivative—strictly defined as MIC/8 . Rationale: Using MIC/8 guarantees that any observed bacterial death is due to the potentiation of the co-administered drug (efflux pump modulation), not the direct bactericidal activity of the naphthyridine[6].

-

Checkerboard Matrix : Add serial dilutions of a fluoroquinolone (e.g., norfloxacin) to wells containing the MIC/8 concentration of the naphthyridine.

-

Validation : Calculate the Fractional Inhibitory Concentration Index (FICI). A FICI ≤0.5 confirms true synergistic efflux pump inhibition[6].

Experimental workflow for determining MIC and antibiotic synergism.

Protocol B: In Vitro Multi-Target Kinase Assay

Used to evaluate the nanomolar efficacy of 1,8-naphthyridine derivatives against RTKs like c-Met and MEK1[8].

-

Reagent Assembly : Prepare a kinase buffer (e.g., HEPES pH 7.5, MgCl2 , DTT). Rationale: DTT maintains the reducing environment necessary to prevent kinase auto-oxidation.

-

ATP Concentration Control : Set the ATP concentration strictly at or slightly below the Km value for the specific kinase. Rationale: Because 1,8-naphthyridines often act as ATP-competitive inhibitors, saturating the assay with excess ATP will artificially mask the compound's true IC50 [8].

-

Compound Incubation : Pre-incubate the purified kinase (e.g., c-Met) with varying concentrations of the naphthyridine derivative for 30 minutes before adding ATP. Rationale: Allows for steady-state binding equilibrium, critical for slow-binding inhibitors.

-

Detection : Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure phosphorylated substrate levels.

-

Data Fitting : Plot dose-response curves using non-linear regression (four-parameter logistic equation) to derive the precise IC50 [8].

Structure-Activity Relationship (SAR) Causalities

The biological targeting efficacy of 1,8-naphthyridines is heavily dictated by their substitution patterns:

-

N1 Conjugation : Conjugating the N1 position with substituted phenyl rings drastically alters the electrostatic surface of the molecule, enhancing Topoisomerase II intercalation and increasing the Selectivity Index (SI) for cancer cells over normal fibroblasts[7].

-

6,7-Disubstitution & Carboxamide Moieties : The addition of a 3-carboxamide moiety coupled with 6,7-disubstituted phenoxyquinolines creates a spatial geometry that perfectly mimics the adenine ring of ATP. This allows the compound to anchor deeply into the hinge region of multiple kinase domains (c-Met, MEK1), explaining the shift from single-target to multi-target RTK inhibition[8].

-

Amino Group Additions : The presence of amino groups (e.g., in naphtho[2,3-b][1,8]naphthyridine derivatives) increases hydrogen bonding capacity, directly correlating with enhanced cytotoxic activity against HCT-116 cancer cell lines[2]. Conversely, excessive rigidification (e.g., pyrazolo fusion) impairs target engagement due to a loss of conformational flexibility[2].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of novel 1,8-naphthyridine scaffolds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 1,8-Naphthyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine motif is a paramount example of a "privileged scaffold" in medicinal chemistry. As a bioisostere of quinoline, this nitrogen-containing heterocyclic system is the foundational core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities.[1] The journey of this scaffold, from its first synthesis to its current celebrated status in drug discovery, is a narrative of chemical innovation and pharmacological breakthroughs. This guide provides a comprehensive exploration of the 1,8-naphthyridine core, detailing its historical significance, principal synthetic methodologies with an emphasis on the causality of experimental choices, and detailed, field-proven protocols. We aim to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to explore and exploit this versatile pharmacophore.

The Ascendancy of a Privileged Scaffold: A Historical Perspective

The story of the 1,8-naphthyridine scaffold begins in the early 20th century, but its dramatic entry into the pharmaceutical world occurred in 1962. The discovery of nalidixic acid by George Y. Lesher and his team was a watershed moment; identified as a byproduct during chloroquine synthesis, it was the first compound of its class to show potent antibacterial activity against Gram-negative bacteria.[1][2] This landmark discovery established the 1,8-naphthyridine core as a new class of chemotherapeutic agents and paved the way for the development of the entire quinolone family of antibiotics.[1][2]

Since this pivotal discovery, chemists have developed a diverse array of synthetic derivatives, unlocking a wide range of pharmacological properties. Today, the 1,8-naphthyridine nucleus is a cornerstone in the development of agents targeting a multitude of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[3][4][5] Furthermore, they have been investigated for applications in neurological disorders, such as Alzheimer's disease, and as inhibitors of key enzymes like EGFR and protein kinases.[4][5][6] This remarkable versatility solidifies its status as a scaffold of profound interest in modern drug discovery.[7][8]

Core Synthetic Strategies: A Rationale-Driven Overview

The construction of the 1,8-naphthyridine ring system can be achieved through several strategic approaches. The choice of method is dictated by the desired substitution pattern, availability of starting materials, and desired reaction conditions (e.g., scalability, environmental impact).

The Friedländer Annulation: The Workhorse Reaction

The Friedländer synthesis is arguably the most direct and widely employed method for constructing 1,8-naphthyridine scaffolds.[9] It involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[10][11]

Causality Behind the Choice: The strength of the Friedländer reaction lies in its convergence and atom economy. It forms the second pyridine ring in a single, efficient step. The reaction can be catalyzed by either acid or base, providing flexibility. The choice of catalyst often depends on the stability of the substrates and the desired reaction rate.

-

Base-Catalyzed Mechanism: A base (e.g., KOH, piperidine, or a basic ionic liquid) deprotonates the α-methylene compound to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminonicotinaldehyde. The subsequent steps involve an intramolecular cyclization via attack of the amino group on the other carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine ring.[10]

-

Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic for attack by the enol form of the methylene compound. The subsequent cyclodehydration cascade is similar to the base-catalyzed route.

Recent advancements have focused on developing greener and more efficient Friedländer protocols. These include the use of water as a solvent, catalysis by inexpensive and biocompatible ionic liquids like choline hydroxide, and solvent-free grinding methods, which reduce environmental impact and simplify purification.[11][12][13]

Caption: Fig 1: Generalized Friedländer Annulation Mechanism

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative and powerful route, particularly for synthesizing 4-hydroxy-1,8-naphthyridine derivatives.[14] The process typically involves two main stages:

-

Condensation: An aminopyridine (e.g., 3-aminopyridine) is reacted with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This step forms a vinylogous amide intermediate.[14]

-

Cyclization: The intermediate undergoes a high-temperature thermal cyclization, often in a high-boiling solvent like diphenyl ether, to form the naphthyridine ring.[15][16] Subsequent hydrolysis and decarboxylation can yield the final product.[14]

Causality Behind the Choice: This method is chosen when a 4-hydroxy (or 4-oxo) substituent is desired, which is a common feature in many biologically active quinolones and naphthyridines. The reaction allows for the introduction of a carboxylate group at the 3-position, which can be retained or removed, offering a handle for further functionalization.

Other Synthetic Approaches

While Friedländer and Gould-Jacobs are prominent, other methods offer unique advantages for specific substitution patterns:

-

Doebner-von Miller Reaction: An adaptation of the classic quinoline synthesis, this reaction can produce 1,8-naphthyridines from 2-aminopyridine, though it may require specific electronic activation of the pyridine ring to favor the desired cyclization pathway.[17]

-

Tandem and Multicomponent Reactions (MCRs): Modern synthetic chemistry favors efficiency. MCRs that combine several steps into a single pot are highly desirable. For example, a three-component reaction of 2-aminopyridines, an aldehyde, and a malononitrile derivative can rapidly generate complex 1,8-naphthyridine structures.[18]

-

Metal-Catalyzed Cross-Coupling and Cyclization: Strategies like the Sonogashira coupling of a dibromopyridine with alkynes, followed by a Chichibabin cyclization, can build the second ring and are particularly useful for constructing tetrahydro-1,8-naphthyridine fragments.[19]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies that ensure reproducibility and success.

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine via Choline Hydroxide-Catalyzed Friedländer Reaction in Water

This protocol is adapted from a greener, gram-scale synthesis methodology, demonstrating high efficiency and environmental compatibility.[12][20]

Rationale: This method replaces volatile organic solvents with water and uses a non-toxic, biocompatible ionic liquid catalyst (Choline Hydroxide, ChOH). The catalyst not only acts as a base but also facilitates the reaction through hydrogen bonding, making it highly effective even in an aqueous medium.[12]

-

Materials & Equipment:

-

2-Aminonicotinaldehyde

-

Acetone (or other active methylene compound)

-

Choline Hydroxide (ChOH) solution (e.g., 45 wt. % in methanol, used as a 1 mol% catalyst)

-

Deionized Water

-

Ethyl Acetate

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Nitrogen line

-

Standard workup and purification equipment (separatory funnel, rotary evaporator)

-

-

Step-by-Step Procedure:

-

To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61 mg).

-

Add deionized water (1 mL) and begin stirring.

-

Add the active methylene compound, acetone (1.5 mmol, 0.11 mL).

-

Add choline hydroxide (1 mol% of the limiting reagent).

-

Purge the flask with nitrogen and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6-12 hours.[20]

-

Once complete, cool the mixture to room temperature.

-

Extract the product from the aqueous mixture using ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, 2-methyl-1,8-naphthyridine, is often obtained in high purity (e.g., >95% yield) and can be further purified by recrystallization or column chromatography if needed.[20]

-

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines via Grinding

This protocol leverages mechanochemistry, an environmentally benign technique that avoids bulk solvents.[11]

Rationale: By grinding the solid reactants together with a solid catalyst, the reaction is driven by mechanical energy. This method is often faster, produces high yields, avoids the hazards and waste associated with organic solvents, and simplifies product isolation. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is an effective and reusable Lewis acid catalyst for this transformation.[11]

-

Materials & Equipment:

-

2-Aminonicotinaldehyde

-

An active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Cold water

-

-

Step-by-Step Procedure:

-

In a clean, dry mortar, place 2-aminonicotinaldehyde (e.g., 1 mmol), the active methylene compound (1 mmol), and a catalytic amount of CeCl₃·7H₂O (e.g., 10 mol%).

-

Grind the mixture vigorously with the pestle at room temperature. The reaction is often accompanied by a change in color or consistency.

-

Continue grinding for the time specified by the specific reaction (typically 5-15 minutes), monitoring by TLC if desired.[11]

-

Upon completion, add a small amount of cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove the catalyst and any unreacted starting materials.

-

Dry the product to obtain the pure 1,8-naphthyridine derivative in high yield.

-

Data Presentation and Workflow Visualization

Structured data and clear workflows are critical for reproducibility and comparison.

Table 1: Substrate Scope for Ionic Liquid-Catalyzed Friedländer Reaction

This table illustrates the versatility of the Friedländer reaction with various ketones, catalyzed by a basic ionic liquid ([Bmmim][Im]), showcasing yields for different resulting 1,8-naphthyridine derivatives.[21]

| Entry | Ketone Reactant | Product | Yield (%) |

| 1 | Cyclohexanone | 2,3,4,5-Tetrahydro-1H-cyclopenta[b][3][6]naphthyridine | 90 |

| 2 | 2-Methylcyclohexanone | 5-Methyl-2,3,4,5-tetrahydro-1H-cyclopenta[b][3][6]naphthyridine | 88 |

| 3 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 92 |

| 4 | Propiophenone | 3-Methyl-2-phenyl-1,8-naphthyridine | 91 |

| 5 | 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | 95 |

digraph "Synthesis_Workflow" { graph [splines=ortho, label="Fig 2: General Workflow for Synthesis & Analysis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [label="Select Synthetic Route\n(e.g., Friedländer)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Perform Reaction\n(e.g., Reflux, Grind)"]; "Monitoring" [label="Monitor Progress\n(TLC)"]; "Workup" [label="Reaction Workup\n(Extraction/Filtration)"]; "Purification" [label="Purify Crude Product\n(Chromatography/Recrystallization)"]; "Characterization" [label="Structural Characterization\n(NMR, MS, IR)"]; "Analysis" [label="Biological/Purity Analysis\n(e.g., Cytotoxicity Assay, HPLC)"]; "End" [label="Pure, Characterized\n1,8-Naphthyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Reaction" [label="Incomplete"]; "Monitoring" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "Analysis"; "Analysis" -> "End"; }

Caption: Fig 2: General Workflow for Synthesis & Analysis

Conclusion: From Bench to Bedside

From its serendipitous discovery, the 1,8-naphthyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, particularly through robust methods like the Friedländer annulation, allows for extensive structural diversification. The development of greener, more efficient protocols further enhances its appeal for both academic research and industrial drug development. As our understanding of disease biology deepens, the rational design and synthesis of novel 1,8-naphthyridine derivatives will undoubtedly continue to yield next-generation therapeutics, translating elegant chemistry into life-saving medicines. A series of new derivatives have already shown promising cytotoxic activity against cancer cell lines, such as human breast cancer (MCF7), with some compounds exhibiting greater potency than the reference drug staurosporine.[22] Others have been specifically designed and synthesized as potential topoisomerase II inhibitors, a key target in cancer therapy.[3][23]

References

-

Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

-

RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

-

Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. Available at: [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science. Available at: [Link]

-

Synthesis Of Novel 1,8-Naphthyridine Derivatives As Potential Antimicrobial Agents. TSI Journals. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

-

1,8-naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]

-

CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. Available at: [Link]

-

Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

-

1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications. Available at: [Link]

-

Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available at: [Link]

-

The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. Available at: [Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Available at: [Link]

-

Gould-Jacobs Reaction. Cambridge University Press & Assessment. Available at: [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. Available at: [Link]

-

Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives. Available at: [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. Available at: [Link]

-

Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. Available at: [Link]

-

Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available at: [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. connectjournals.com [connectjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 18. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Protocol for 3-Methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide: A Comprehensive Guide to Naphthyridine Amide Construction

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals.

Introduction & Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial agents, kinase inhibitors, and mismatch-binding ligands targeting structurally fluctuated DNA[1]. The target compound, 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide , integrates this core with a sterically demanding 3-phenyl substitution and an extended amide linkage.

Synthesizing this molecule presents specific chemical challenges. The electron-deficient nature of the 1,8-naphthyridine ring severely diminishes the nucleophilicity of the exocyclic 2-amino group, rendering standard peptide coupling methodologies ineffective. This application note details a robust, two-stage synthetic strategy designed to overcome these kinetic barriers:

-

Core Assembly: A base-catalyzed Friedländer annulation to construct the 2-amino-3-phenyl-1,8-naphthyridine core.

-

Amide Construction: An aggressive N-acylation utilizing an acid chloride and hypernucleophilic catalysis to forge the final amide bond.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, this protocol relies on mechanistic causality rather than empirical guesswork. Understanding why specific reagents are chosen is critical for troubleshooting and scale-up.

The Friedländer Annulation

The synthesis of the naphthyridine core utilizes 2-aminonicotinaldehyde and phenylacetonitrile. The reaction is driven by a catalytic amount of piperidine in refluxing ethanol.

-

Mechanistic Causality: Piperidine acts as a base to deprotonate the active methylene of phenylacetonitrile. The resulting enolate undergoes a Knoevenagel condensation with the highly electrophilic aldehyde of 2-aminonicotinaldehyde[2]. Subsequent intramolecular cyclization between the nitrile carbon and the adjacent primary amine yields the 2-amino-1,8-naphthyridine system[3].

-

Validation Checkpoint: The disappearance of the aldehyde proton (~10 ppm) in 1 H NMR and the appearance of the naphthyridine aromatic protons confirm cyclization.

Overcoming Deactivated Amine Nucleophilicity

The 2-amino group of 1,8-naphthyridine is highly deactivated due to the electron-withdrawing effect of the two ring nitrogens[1]. Standard coupling reagents (e.g., EDC, HATU) fail to produce meaningful yields.

-

Mechanistic Causality: To overcome this, 3-methoxybenzoic acid must be converted to its highly reactive acid chloride derivative. Furthermore, the addition of 4-dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that forces the acylation of the poorly nucleophilic naphthyridin-2-amine[4].

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Amino-3-phenyl-1,8-naphthyridine

Reagents: 2-Aminonicotinaldehyde (1.0 eq), Phenylacetonitrile (1.1 eq), Piperidine (0.2 eq), Absolute Ethanol (0.5 M).

-

Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and phenylacetonitrile (1.29 g, 11.0 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: Add piperidine (198 µL, 2.0 mmol) dropwise at room temperature. Purge the system with nitrogen.

-

Annulation: Heat the reaction mixture to reflux (80 °C) for 8–12 hours.

-

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5). The starting aldehyde ( Rf ~0.6) should be completely consumed, replaced by a highly fluorescent blue spot under 365 nm UV ( Rf ~0.4).

-

-

Workup & Isolation: Cool the mixture to 0 °C in an ice bath. The product typically precipitates as a yellow solid. Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL).

-

Drying: Dry the solid under high vacuum at 45 °C for 4 hours to yield 2-amino-3-phenyl-1,8-naphthyridine.

Protocol B: Synthesis of 3-Methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Reagents: 2-Amino-3-phenyl-1,8-naphthyridine (1.0 eq), 3-Methoxybenzoyl chloride (1.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq), Anhydrous DCM (0.2 M).

-

Preparation of Acid Chloride (Optional but Recommended): If starting from 3-methoxybenzoic acid, reflux the acid with thionyl chloride (3.0 eq) and a catalytic drop of DMF for 2 hours. Remove excess SOCl 2 under reduced pressure to yield the crude acid chloride.

-

Reaction Setup: Suspend 2-amino-3-phenyl-1,8-naphthyridine (1.10 g, 5.0 mmol) in anhydrous DCM (25 mL) under a nitrogen atmosphere. Add anhydrous pyridine (1.21 mL, 15.0 mmol) and DMAP (61 mg, 0.5 mmol).

-

Acylation: Cool the suspension to 0 °C. Dissolve 3-methoxybenzoyl chloride (1.28 g, 7.5 mmol) in anhydrous DCM (5 mL) and add it dropwise over 15 minutes.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

IPC: LC-MS should indicate the mass of the target product ( [M+H]+ = 356.1). If unreacted amine remains, warm to 40 °C for an additional 4 hours.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3 (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient 70:30 to 30:70) to afford the pure title compound.

Data Presentation

Table 1: Optimization of N-Acylation Conditions for 1,8-Naphthyridin-2-amines Empirical data demonstrating the necessity of the acid chloride/DMAP methodology over standard peptide coupling protocols.

| Entry | Coupling Reagent / Electrophile | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Methoxybenzoic acid + HATU | DIPEA | DMF | 25 | 24 | < 5% (Trace) |

| 2 | 3-Methoxybenzoic acid + EDC/HOBt | Triethylamine | DCM | 25 | 24 | No Reaction |

| 3 | 3-Methoxybenzoyl chloride | Pyridine | DCM | 25 | 16 | 35% |

| 4 | 3-Methoxybenzoyl chloride | Pyridine + DMAP | DCM | 25 | 16 | 82% |

| 5 | 3-Methoxybenzoyl chloride | NaH | THF | 0 to 60 | 12 | 68% |

Table 2: Expected Analytical Characterization Data

| Analytical Method | Expected Signals / Values |

| LC-MS (ESI+) | m/z 356.14 [M+H]+ |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 9.10 (dd, 1H, naphthyridine C7-H), 8.85 (br s, 1H, NH), 8.20 (dd, 1H, naphthyridine C5-H), 7.95 (s, 1H, naphthyridine C4-H), 7.55-7.35 (m, 8H, Ar-H), 7.10 (dd, 1H, Ar-H), 3.88 (s, 3H, OCH 3 ). |

| 13 C NMR (100 MHz, CDCl 3 ) | δ 165.2 (C=O), 159.8 (C-OMe), 154.3, 153.1, 138.5, 137.2, 136.0, 129.5, 128.8, 128.4, 128.0, 121.5, 119.2, 118.5, 113.2, 55.4 (OCH 3 ). |

Synthetic Workflow Visualization

Caption: Synthetic workflow detailing the Friedländer annulation and subsequent DMAP-catalyzed N-acylation.

References

-

Dormer, P. G., et al. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles." The Journal of Organic Chemistry, vol. 68, no. 2, 2003, pp. 467-477.[Link][3]

-

Nakatani, K., et al. "2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA." ACS Omega, vol. 7, no. 1, 2021, pp. 1150-1160.[Link][1]

Sources

Illuminating the Scaffold: A Guide to the Analytical Characterization of 1,8-Naphthyridine Derivatives

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise structural characterization of novel 1,8-naphthyridine derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality, safety, and efficacy as potential therapeutic agents.[5][6]

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 1,8-naphthyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows. The methodologies described herein are grounded in fundamental principles and validated practices to ensure data integrity and support regulatory compliance.[7][8]

The Analytical Workflow: A Multi-Technique Approach

A comprehensive characterization of 1,8-naphthyridine derivatives necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous elucidation of the molecule's identity, purity, and properties.

Caption: A logical workflow for the comprehensive characterization of 1,8-naphthyridine derivatives.

I. Chromatographic Methods: Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of 1,8-naphthyridine derivatives.[9] The choice of method depends on the polarity of the target compound and the nature of any impurities or isomers present.

A. Reversed-Phase HPLC (RP-HPLC) for Purity and Quantification

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. This is the most common HPLC mode for analyzing a wide range of 1,8-naphthyridine derivatives.[9]

Protocol: Analytical RP-HPLC for Purity Assessment

-

Sample Preparation:

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility) in Water.[9][10]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.[9][10]

-

Gradient: A typical scouting gradient is 5-95% B over 20 minutes.[9] This can be optimized to improve the resolution of the target peak from any impurities.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis analysis).[9]

-

Injection Volume: 5-10 µL.[9]

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Table 1: Typical RP-HPLC Gradient for Purity Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

B. Normal-Phase HPLC (NP-HPLC) for Isomer Separation

Principle: NP-HPLC is highly effective for separating structural isomers of 1,8-naphthyridines.[9] It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. More polar molecules have stronger interactions with the stationary phase and elute later.

C. Chiral HPLC for Enantiomeric Resolution

For 1,8-naphthyridine derivatives that are chiral, chiral HPLC is necessary to separate the enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]

II. Spectroscopic Techniques: Unraveling the Molecular Structure

Spectroscopic methods provide detailed information about the connectivity of atoms, functional groups, and the overall electronic structure of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of organic molecules.[1] It provides information on the chemical environment of individual atoms (¹H and ¹³C NMR) and their connectivity (2D NMR experiments like COSY and HMQC).[11]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1,8-naphthyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12][13]

-

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[11]

-

-

Data Interpretation:

-

¹H NMR: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to assign protons to their respective positions in the molecule.[11][14] Protons on the pyridinic rings of the 1,8-naphthyridine core are typically found in the downfield region (δ 7-9 ppm).[11]

-

¹³C NMR: Identify the number of unique carbon atoms and their chemical environments. Carbonyl carbons and carbons in the aromatic rings will have characteristic chemical shifts.[11][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]

-

B. Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.[1]

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid in ionization, depending on the nature of the analyte and the ionization mode.[1]

-

-

Instrumentation and Analysis:

-

Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[1]

-

Acquire the spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

The resulting high-resolution mass measurement is compared to the theoretical mass calculated from the proposed elemental formula to confirm the molecular formula.

-

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[16][17]

Protocol: FT-IR Analysis

-

Sample Preparation:

-

For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Data Acquisition and Interpretation:

Table 2: Characteristic IR Absorption Frequencies for 1,8-Naphthyridine Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3550-3060 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Ketone/Amide) | 1725-1640 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Weak-Medium |

| C-N Stretch | 1250-1000 | Medium-Strong |

D. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This provides information about the electronic transitions within the molecule, which are characteristic of its chromophoric system.[20]

Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

-

Data Acquisition and Interpretation:

-

Record the absorption spectrum over a wavelength range of 200-800 nm.[1]

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound and can be used for quantitative analysis.

-

III. Elemental and Crystallographic Analysis

A. Elemental Analysis

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[21] This data is used to confirm the empirical formula of the synthesized derivative.

Protocol: CHN Analysis

-

A small, accurately weighed amount of the pure, dry sample is combusted in a specialized analyzer.

-

The resulting gases (CO₂, H₂O, N₂) are detected and quantified.

-

The experimental percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. The results should be within ±0.4% of the theoretical values.[22]

B. X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[23][24]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the 1,8-naphthyridine derivative need to be grown. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection and Structure Solution:

-

A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

The diffraction pattern is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[25]

-

Caption: Interrelationship of analytical techniques for 1,8-naphthyridine characterization.

IV. Method Validation: Ensuring Trustworthiness and Reliability

For applications in drug development and quality control, the analytical methods used must be validated to ensure they are suitable for their intended purpose.[5][7][8] Key validation parameters include:[5][7]

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A validation protocol should be established that defines the experiments and acceptance criteria for each of these parameters.[6][26]

Conclusion

The comprehensive characterization of 1,8-naphthyridine derivatives is a critical step in their development as potential therapeutic agents. A combination of chromatographic and spectroscopic techniques, supported by elemental and crystallographic analysis, is essential for unambiguous structure elucidation and purity assessment. By following the detailed protocols and understanding the principles behind each method, researchers can ensure the generation of high-quality, reliable data that will accelerate the journey from discovery to clinical application. The validation of these analytical methods is paramount to guaranteeing the integrity of the data and meeting regulatory expectations.

References

- Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Benchchem.

- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).

- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.

- Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.

- SIELC Technologies. Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column. SIELC Technologies.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- Benchchem. Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.

-